molecular formula C8H10ClN3O2 B1488206 Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate CAS No. 1080650-24-3

Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate

Cat. No. B1488206
Key on ui cas rn: 1080650-24-3
M. Wt: 215.64 g/mol
InChI Key: ASVBBUGCPVVQLA-UHFFFAOYSA-N
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Patent
US09156817B2

Procedure details

A 2N aqueous sodium hydroxide solution (0.6 mL) was added to an ethanol solution (0.3 mL) of Compound 22 (194 mg) and the mixture was stirred at room temperature for 1 hour. 2N hydrochloric acid was then added to the reaction mixture while cooled with ice, and the mixture was neutralized. The product was extracted with chloroform (5 times). The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 38 mg (23% yield) of the desired product.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[C:5]([NH:10][CH2:11][C:12]([O:14]CC)=[O:13])=[N:6][CH:7]=[CH:8][N:9]=1.Cl>C(O)C>[Cl:3][C:4]1[C:5]([NH:10][CH2:11][C:12]([OH:14])=[O:13])=[N:6][CH:7]=[CH:8][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
194 mg
Type
reactant
Smiles
ClC=1C(=NC=CN1)NCC(=O)OCC
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled with ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform (5 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC=CN1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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